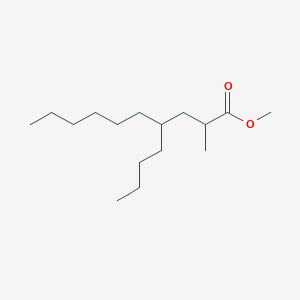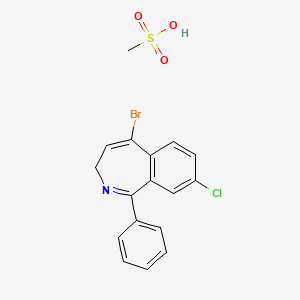
1,2-Diiodooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodooctane is an organoiodine compound with the molecular formula C8H16I2. It is a derivative of octane, where two iodine atoms are attached to the first and second carbon atoms of the octane chain. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, making it useful in various scientific and industrial applications.
Méthodes De Préparation
1,2-Diiodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octane with iodine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced to the octane chain through a substitution reaction. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,2-Diiodooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium iodide.
Reduction Reactions: The compound can be reduced to form octane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, this compound can undergo oxidation to form diiodoalkenes or other oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide typically yield octane derivatives with different functional groups.
Applications De Recherche Scientifique
1,2-Diiodooctane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This makes it valuable for the synthesis of complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of iodine metabolism and its effects on living organisms.
Medicine: this compound is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,2-diiodooctane exerts its effects involves the interaction of the iodine atoms with other molecules. The iodine atoms can act as electrophiles, facilitating the formation of new chemical bonds through nucleophilic substitution reactions. This reactivity makes this compound a valuable reagent in organic synthesis, where it can be used to introduce iodine atoms into target molecules.
Comparaison Avec Des Composés Similaires
1,2-Diiodooctane can be compared with other similar compounds, such as:
1,8-Diiodooctane: This compound has iodine atoms attached to the first and eighth carbon atoms of the octane chain. It is used as a processing additive in organic photovoltaics to improve device performance.
1,2-Diiodoethane: This compound has a shorter carbon chain and is commonly used in organic synthesis for the preparation of samarium(II) iodide and ytterbium(II) iodide.
1,2-Dioxetane: Although structurally different, this compound is another example of an organoiodine compound with unique reactivity and applications in organic chemistry.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce iodine atoms into organic molecules, making it a valuable tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
86332-90-3 |
|---|---|
Formule moléculaire |
C8H16I2 |
Poids moléculaire |
366.02 g/mol |
Nom IUPAC |
1,2-diiodooctane |
InChI |
InChI=1S/C8H16I2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
Clé InChI |
XBEVVIYYRJPKAH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)




![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
